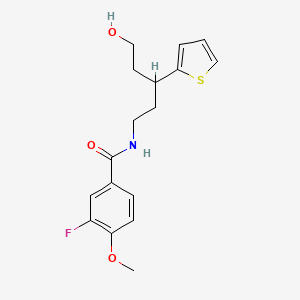

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide

Description

3-Fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide (CAS: 2034613-95-9) is a synthetic benzamide derivative characterized by a unique structural framework. The molecule features a 4-methoxy-3-fluorobenzoyl group linked to a pentyl chain substituted with a hydroxyl group at the 5-position and a thiophen-2-yl moiety at the 3-position. Safety protocols for handling emphasize avoiding heat sources and ensuring proper storage (P210, P102) .

Properties

IUPAC Name |

3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c1-22-15-5-4-13(11-14(15)18)17(21)19-8-6-12(7-9-20)16-3-2-10-23-16/h2-5,10-12,20H,6-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJVAQBEAHDUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with appropriate amines under amide coupling conditions.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Thiophene Moiety: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid derivatives.

Hydroxylation and Pentyl Chain Formation: The hydroxyl group and pentyl chain can be introduced through a series of reactions, including hydroboration-oxidation and alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic systems, and pharmacological profiles. Below is a comparative analysis using evidence-derived examples:

Key Observations:

Thiophene Positional Isomerism: The substitution of thiophen-2-yl (target compound) vs. thiophen-3-yl () alters electronic distribution.

Fluorine and Methoxy Groups : The 3-fluoro-4-methoxybenzoyl group in the target compound contrasts with trifluoromethyl () or dual fluoro () substituents in analogs. Fluorine’s electronegativity improves metabolic stability, while methoxy enhances solubility—a balance critical for bioavailability .

Heterocyclic Diversity : Compounds with triazolo-pyridine () or benzo[b]thiophen () systems suggest divergent therapeutic targets. The target compound’s thiophen-2-yl may confer selectivity toward sulfur-binding enzymes (e.g., cytochrome P450 isoforms).

Functional Group Trade-offs : The hydroxyl group in the pentyl chain (target compound) increases hydrophilicity, contrasting with lipophilic trifluoropentyl () or cyclohexylethoxy () chains. This impacts membrane permeability and excretion rates.

Biological Activity

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C17H20FNO3S

- Molecular Weight : 337.40 g/mol

- CAS Number : 2034613-95-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the fluorine atom and the thiophene ring enhances its lipophilicity, potentially increasing membrane permeability and influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, related compounds with similar structures have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Anticancer Potential : Some derivatives of methoxybenzamide compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .

- Antioxidant Activity : Compounds similar to this one have been reported to exhibit antioxidative properties, which could contribute to their overall therapeutic potential .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various methoxy-substituted benzamide derivatives, including the target compound. The results indicated an MIC (Minimum Inhibitory Concentration) of 8 μM against E. faecalis, suggesting significant antibacterial activity .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | E. faecalis | 8 |

| Related Compound X | S. aureus | 16 |

Case Study 2: Anticancer Activity

In vitro studies on analogs of the compound demonstrated varying degrees of antiproliferative activity against cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 1.2 to 5.3 μM, indicating potential effectiveness in cancer therapy .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Methoxy Derivative A | L-1210 | 1.2 |

| Methoxy Derivative B | HeLa | 5.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.